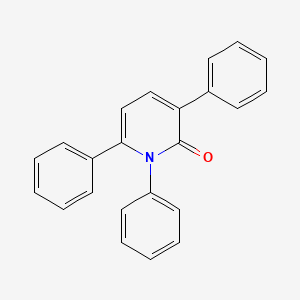
1,3,6-Triphenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Triphenylpyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, with three phenyl groups attached to the pyridine ring, may impart specific chemical and physical properties that are valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Triphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Oxidation and Purification: The final compound may require oxidation and purification steps to achieve the desired purity and yield.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Triphenylpyridin-2(1H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1,3,6-Triphenylpyridin-2(1H)-one may have applications in several scientific fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3,6-Triphenylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound with a simpler structure.
Phenylpyridines: Compounds with one or more phenyl groups attached to the pyridine ring.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.
Uniqueness
1,3,6-Triphenylpyridin-2(1H)-one is unique due to the specific positioning of the phenyl groups on the pyridine ring, which may impart distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
61923-95-3 |
|---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1,3,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C23H17NO/c25-23-21(18-10-4-1-5-11-18)16-17-22(19-12-6-2-7-13-19)24(23)20-14-8-3-9-15-20/h1-17H |
InChI Key |
DYBNKQXRIHMKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















